{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride
Description
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-2-5-11-9(6-8)3-1-4-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQPBPMDRYZZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864061-28-8 | |
| Record name | 5-oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with a spirocyclic intermediate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form bonds with various biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine Hydrochloride
5-Oxa-spiro[2.5]oct-8-ylamine Hydrochloride
7-Azaspiro[3.5]nonan-2-ol Hydrochloride
- Molecular Formula: C₈H₁₆ClNO (from ).
- Key Difference : Replaces the ether oxygen with a nitrogen atom, introducing basicity. The hydroxyl group enhances hydrophilicity, contrasting with the target compound’s primary amine .
Non-Spiro Methanamine Derivatives
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Molecular Formula : C₁₀H₉ClN₂S·HCl .
- Key Difference : Aromatic thiazole and chlorophenyl substituents confer π-π stacking and hydrophobic interactions, unlike the spirocyclic framework of the target compound.
- Application : Likely used in antimicrobial or kinase inhibitor research due to thiazole’s prevalence in bioactive molecules .
(R)-(1-Tetrahydrofuran-3-yl)MethanaMine Hydrochloride
- Molecular Formula: C₅H₈ClNO .
- Key Difference : Tetrahydrofuran ring lacks spiro connectivity, offering greater flexibility but reduced conformational control .
Functionalized Spiro Derivatives
5-Oxaspiro[3.5]nonan-8-yl Methanesulfonate
2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₆ClNO₃ (derived from ).
- Key Difference : Addition of a carboxylic acid group enhances water solubility and metal-chelating capacity, broadening applications in peptide mimetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Target Compound: The spirocyclic rigidity and primary amine of {5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride make it ideal for probing sterically constrained binding pockets, such as ATP-binding sites in kinases .
- Comparators :
Biological Activity
{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and its structure can be represented as follows:
- SMILES : C1CC2(C1)CC(CCO2)CN
- InChI : InChI=1S/C9H17NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-7,10H2
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological macromolecules such as proteins and nucleic acids. This interaction can significantly influence the structure and function of these macromolecules, potentially leading to various biochemical effects.
Interaction with Biological Targets
The compound's spirocyclic structure may enhance its binding affinity and specificity for certain molecular targets. Research indicates that compounds with similar structures can modulate enzyme activities or act as receptor ligands, suggesting that this compound may exhibit similar properties .
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various experimental models.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibited activity against specific bacterial strains in vitro. |
| Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines in preliminary tests. |
| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic pathways. |
| Neuroprotective | Indicated protective effects against neuronal cell death in models of injury. |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on several cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was associated with apoptosis induction, highlighting its potential as an anticancer agent .
Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting specific diseases.
- Biological Probes : To study enzyme-substrate interactions and cellular signaling pathways.
- Chemical Biology : Investigating the role of spirocyclic compounds in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
